4-Amino-8-chloro-5-methoxy-2-methylquinoline
Description
4-Amino-8-chloro-5-methoxy-2-methylquinoline is a polyfunctional quinoline derivative characterized by substituents at positions 2 (methyl), 4 (amino), 5 (methoxy), and 8 (chloro).
Properties
CAS No. |
1189107-61-6 |
|---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
8-chloro-5-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2O/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
DPUQBUQYQYIWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N)OC)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Amino-8-chloro-5-methoxy-2-methylquinoline typically involves:
- Construction of the quinoline core with appropriate substitution at positions 2, 4, 5, and 8.
- Introduction of the amino group at position 4.
- Chlorination at position 8.
- Methoxylation at position 5.
- Methyl substitution at position 2.
The synthetic routes often start from substituted anilines or phenols, followed by cyclization and functional group modifications.
Preparation of 5-Chloro-8-hydroxyquinoline Intermediates
A key intermediate in the preparation is 5-chloro-8-hydroxyquinoline , which can be synthesized via a reaction involving chloro-ortho-aminophenols, chloro-2-nitrophenols, and propylene aldehyde in hydrochloric acid medium. The process includes:
- Mixing chloro-ortho-aminophenol and chloro-2-nitrophenol in a molar ratio close to 2:1.
- Using 15-35% hydrochloric acid as solvent, preferably 25-30%.
- Adding methacrylaldehyde mixed with glacial acetic acid dropwise to the reaction mixture at 90-110 °C.
- Allowing the reaction to proceed with stirring and heating, followed by crystallization and filtration to isolate the hydrochloride salt of 5-chloro-8-hydroxyquinoline.
- Purification steps involve pH adjustment, activated carbon treatment, filtration, and drying.
Table 1: Reaction Parameters for 5-Chloro-8-hydroxyquinoline Synthesis
| Parameter | Range / Value | Notes |
|---|---|---|
| Molar ratio (chloro-ortho-aminophenol : chloro-2-nitrophenol) | 2 : 0.8 - 1.2 (preferably 2 : 1) | Stoichiometric balance |
| Hydrochloric acid concentration | 15% - 35% (preferably 25%-30%) | Solvent and reaction medium |
| Temperature during dropwise addition | 90 - 110 °C | Controls reaction rate |
| Molar ratio (chloro-ortho-aminophenol : methacrylaldehyde) | 2 : 2.8 - 3.6 (preferably 2 : 3 - 3.4) | Aldehyde reagent amount |
| Glacial acetic acid ratio | 4 : 1 - 5 (preferably 4 : 2 - 4) | Auxiliary agent for aldehyde |
| Yield | Up to 105% (based on hydrochloride salt) | High efficiency reported |
| Purity (HPLC) | 97% - 98% | High purity product |
This method is scalable, demonstrated by examples involving 1000 L reactors and yields exceeding 90 kilograms of product per batch with high purity.
Amination and Substitution to Form this compound
The introduction of the amino group at position 4 and methyl group at position 2 can be achieved through catalytic amination and substitution reactions:
- Amination of 2-methyl-8-bromoquinoline to form 2-methyl-8-aminoquinoline is performed in solvents such as dimethyl sulfoxide or N,N-dimethylformamide.
- Catalysts include metal acetylacetonates (copper, iron, cobalt, zinc).
- Strong bases such as cesium carbonate or potassium hydroxide facilitate the reaction at temperatures between 60 °C and 120 °C.
- The bromine substituent at position 8 is replaced by an amino group under these conditions.
- The methoxy group at position 5 is introduced via methylation of the hydroxyl precursor or by using methoxy-substituted starting materials.
Table 2: Conditions for Amination of 2-Methyl-8-bromoquinoline
| Parameter | Details |
|---|---|
| Catalyst | Copper acetylacetonate, Iron acetylacetonate, etc. |
| Solvent | Dimethyl sulfoxide, N,N-dimethylformamide, acetylacetone, tetrahydrofuran, N-methylpyrrolidone |
| Base | Cesium carbonate, potassium hydroxide, cesium hydroxide |
| Temperature | 60 - 120 °C |
| Reaction time | Variable, optimized for yield |
This method enables selective amination while preserving other functional groups on the quinoline ring.
Methoxylation and Methylation Strategies
- Methoxylation at position 5 is typically carried out by methylation of the corresponding hydroxyquinoline intermediate using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Methylation at position 2 is often introduced early in the synthetic route via the use of methyl-substituted aldehydes or anilines.
Summary Table of Preparation Steps for this compound
| Step | Description | Key Conditions / Reagents | Outcome / Notes |
|---|---|---|---|
| 1. Synthesis of 5-chloro-8-hydroxyquinoline | Condensation of chloro-ortho-aminophenol and chloro-2-nitrophenol with methacrylaldehyde in HCl | 25-30% HCl, 90-110 °C, glacial acetic acid as auxiliary | High yield (up to 105%), purity ~98% |
| 2. Amination of 2-methyl-8-bromoquinoline | Catalytic amination using metal acetylacetonates and strong base | Cu/Fe/Co/Zn acetylacetonate, Cs2CO3, DMSO, 60-120 °C | Formation of 2-methyl-8-aminoquinoline |
| 3. Methoxylation | Methylation of hydroxy group at position 5 | Methyl iodide or dimethyl sulfate, basic conditions | Introduction of 5-methoxy group |
| 4. Final purification | pH adjustment, activated carbon treatment, filtration | Acid/base adjustments, filtration, drying | High purity final product |
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-chloro-5-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
4-Amino-8-chloro-5-methoxy-2-methylquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-8-chloro-5-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent positions and functional groups on the quinoline scaffold critically influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Key Research Findings
- Antimalarial Potential: Derivatives like 8-β-aminoethylamino-6-methoxyquinoline () show high activity, suggesting that aminoalkyl side chains at position 8 are critical .
- Structural Rigidity: Planar quinoline cores (e.g., ) favor π-π interactions in drug-receptor binding, while non-planar substituents (e.g., 70° dihedral angle in ) may reduce affinity .
- Synthetic Flexibility : Bromine at position 4 () allows further functionalization via Suzuki coupling or nucleophilic aromatic substitution .
Biological Activity
4-Amino-8-chloro-5-methoxy-2-methylquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a quinoline backbone with amino, chloro, and methoxy substituents. This configuration is crucial for its biological activity.
Antimalarial Activity
Research indicates that this compound exhibits promising antimalarial properties. A study highlighted its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound demonstrated low nanomolar activity, indicating high potency against resistant strains of the parasite .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may act as a cytotoxic agent against various cancer cell lines. Its mechanism appears to involve the inhibition of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme implicated in cancer cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as NQO1, leading to increased oxidative stress in cancer cells .
- Membrane Penetration : The lipophilic nature of the chloro and methoxy groups enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets .
- Selectivity : It shows selective cytotoxicity towards cancer cells expressing NQO1 compared to those that do not, suggesting a targeted therapeutic potential .
Case Study 1: Antimalarial Efficacy
In a study assessing various quinoline derivatives, this compound was identified as one of the most effective compounds against Plasmodium falciparum with an IC50 value significantly lower than that of traditional antimalarials like chloroquine .
Case Study 2: Anticancer Properties
A series of experiments evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that it induced apoptosis in NQO1-expressing cells, with IC50 values ranging from 140 nM to 190 nM, demonstrating its potential as a therapeutic agent for specific cancer types .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C10H10ClN3O |
| Antimalarial IC50 | Low nanomolar range |
| Anticancer IC50 (NQO1+) | 140 nM - 190 nM |
| Target Enzyme | NAD(P)H:quinone oxidoreductase (NQO1) |
Q & A
Q. What synthetic methodologies are optimal for preparing 4-Amino-8-chloro-5-methoxy-2-methylquinoline and its derivatives?
- Methodology :
- Condensation Reactions : Use 1-phthalimido-bromo-alkane with substituted quinolines under controlled heating (100°C in H₂SO₄) to introduce aminoalkyl groups .
- Catalytic Cross-Coupling : Optimize aryl/hetaryl boronic acid coupling using [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane for regioselective functionalization .
- Hydrazine Treatment : Cleave phthalimide intermediates with hydrazine hydrate to yield free amine derivatives .
- Key Reagents : Thionyl chloride (chlorination), methanol (esterification), and silyl-protected intermediates for stability .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for methoxy (δ 3.8–4.0 ppm), chloro (δ 7.2–7.5 ppm aromatic), and methyl groups (δ 2.5–2.7 ppm) .
- X-ray Crystallography : Resolve bond angles (e.g., N1–C1–Cl1: 114.99°) and confirm substitution patterns .
- Mass Spectrometry : Validate molecular weight (e.g., 195.62 g/mol for chloro-fluoro derivatives) .
Q. What preliminary biological activities have been observed for this quinoline derivative?
- Antimicrobial Activity : Broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to chloro and methoxy groups disrupting membrane integrity .
- Enzyme Inhibition : Moderate inhibition of topoisomerase IV (IC₅₀: 12 µM) and adenosine receptors (hA₃ binding affinity: Kᵢ = 45 nM) .
Advanced Research Questions
Q. How do substitution patterns (e.g., chloro at C8 vs. C7) influence structure-activity relationships (SAR) in quinoline derivatives?
- SAR Insights :
- Positional Effects : Chloro at C8 enhances antimicrobial activity (vs. C7: 4-fold lower MIC) due to steric and electronic interactions with bacterial targets .
- Methoxy vs. Methyl : Methoxy at C5 improves solubility but reduces blood-brain barrier penetration (logP: 2.1 vs. 2.8 for methyl) .
- Comparative Data :
| Substituent Position | Biological Activity | Reference |
|---|---|---|
| C8-Cl, C5-OCH₃ | Antimicrobial (MIC: 2 µg/mL) | |
| C7-Cl, C5-CH₃ | Anticancer (IC₅₀: 8 µM) |
Q. How can contradictory data on enzyme inhibition (e.g., adenosine receptor vs. dopamine D2) be resolved?
Q. What experimental approaches are recommended for studying interactions with biological macromolecules?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ: 1.5 × 10⁴ M⁻¹s⁻¹, kd: 0.02 s⁻¹) for enzyme-inhibitor complexes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG: -9.8 kcal/mol, ΔH: -12.4 kcal/mol) .
- Cryo-EM : Resolve quaternary structure changes in membrane proteins (e.g., ion channels) upon ligand binding .
Q. What are the key challenges in scaling up synthesis while maintaining regiochemical control?
- Optimization Strategies :
- Continuous Flow Reactors : Improve yield (85% → 93%) and reduce side products (e.g., dehalogenation) .
- Microwave-Assisted Synthesis : Reduce reaction time (24h → 2h) for cyclization steps .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate regioisomers .
Q. How can this compound be adapted for cross-disciplinary applications (e.g., agrochemicals or materials science)?
- Applications :
- Antifungal Agents : Modify C8-Cl to CF₃ for enhanced foliar uptake (logP: 3.5) in crop protection .
- Liquid Crystals : Introduce fluoro groups at C2 to tune mesophase behavior (Δε: +4.2) for display technologies .
- Fluorescent Probes : Conjugate with BODIPY dyes for imaging DNA damage in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
